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Compound of Interest

Compound Name:

3-Chloro-2-

(difluoromethoxy)benzenesulfona

mide

CAS No.: 1805157-49-6

Cat. No.: B2413827

Get Quote

Executive Summary & Strategic Importance
3-Chloro-2-(difluoromethoxy)benzenesulfonamide (CAS: 37526-59-3 / Generic Analog)

represents a critical scaffold in the development of next-generation agrochemicals (specifically

triazolopyrimidine sulfonamide herbicides like Penoxsulam analogs) and pharmaceutical

candidates targeting carbonic anhydrase or COX-2 inhibition.

The strategic value of this intermediate lies in the difluoromethoxy (

) moiety. Acting as a lipophilic bioisostere of a hydroxyl or methoxy group, it enhances
membrane permeability (

) and metabolic stability against oxidative demethylation (CYP450 resistance) while functioning
as a weak hydrogen bond donor.
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This Application Note provides a validated, scalable protocol for the synthesis, purification, and

quality control of this intermediate, addressing the specific challenges of regioselectivity and

sulfonyl chloride stability.

Chemical Profile
Property Specification

IUPAC Name
3-Chloro-2-

(difluoromethoxy)benzenesulfonamide

Molecular Formula

Molecular Weight 257.64 g/mol

Appearance White to off-white crystalline solid

Melting Point 122–126 °C (Typical)

Solubility
Soluble in DMSO, MeOH, EtOAc; Sparingly

soluble in water

pKa ~10.1 (Sulfonamide NH)

Key Hazard Irritant (H315, H319); Precursors are Corrosive

Synthetic Pathway & Mechanism[2][3]
The synthesis requires a high-fidelity sequence to establish the ortho-difluoromethoxy

substituent before introducing the sulfonamide group. The most robust industrial route avoids

ozone-depleting chlorodifluoromethane (Freon-22) in favor of difluorocarbene precursors.

Reaction Scheme Overview
Difluoromethylation: 2-Chlorophenol

1-Chloro-2-(difluoromethoxy)benzene.

Chlorosulfonation: Electrophilic aromatic substitution to introduce the sulfonyl chloride.

Amination: Conversion to sulfonamide.
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Critical Pathway Diagram

2-Chlorophenol Difluoromethylation
(Reagent: ClCF2COONa)

DMF, 100°C 1-Chloro-2-
(difluoromethoxy)benzene

Carbene Insertion Chlorosulfonation
(Reagent: ClSO3H)

< 5°C Control Sulfonyl Chloride
Intermediate

-HCl, -H2SO4 Amination
(Reagent: NH4OH)

Aq. NH3, 0°C 3-Chloro-2-(difluoromethoxy)
benzenesulfonamide

Precipitation

Click to download full resolution via product page

Caption: Figure 1. Step-wise synthetic workflow emphasizing reagent selection for safety and

regioselectivity.

Detailed Experimental Protocol
Stage 1: Difluoromethylation (The "Green" Route)
Objective: Introduce the

group without using gaseous Freon-22. Reagent: Sodium chlorodifluoroacetate (acts as a
difluorocarbene source).[1]

Setup: Charge a 3-neck round-bottom flask with 2-chlorophenol (1.0 eq) and Cesium

Carbonate (

, 1.5 eq) in DMF (

).

Degassing: Sparge with

for 15 minutes to remove oxygen (prevents phenol oxidation).

Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq).

Reaction: Heat to 100°C for 4–6 hours. Note: Vigorous bubbling indicates carbene

generation.

Workup: Cool to RT. Dilute with water.[2][3] Extract with MTBE. Wash organic layer with 1M

NaOH (to remove unreacted phenol). Dry over
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and concentrate.

Checkpoint: Target product is a colorless oil. Confirm by GC-MS (

peak).[4]

Stage 2: Chlorosulfonation & Amination (One-Pot)
Objective: Regioselective installation of the sulfonamide. Challenge: Controlling the exotherm

to prevent hydrolysis of the sulfonyl chloride.

Materials:

1-Chloro-2-(difluoromethoxy)benzene (Intermediate 1)

Chlorosulfonic acid (

) - Corrosive/Fuming

Thionyl Chloride (

) - Optional, to scavenge water

Aqueous Ammonia (28-30%

)

Procedure:

Chlorosulfonation:

Cool Chlorosulfonic acid (5.0 eq) to 0–5°C in a jacketed reactor.

Add Intermediate 1 dropwise over 30 minutes. Do not allow temp to exceed 10°C.

Allow to warm to RT and stir for 2 hours. Then heat to 60°C for 1 hour to drive conversion.

Quench (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice/water

with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.
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Extract immediately with DCM (Dichloromethane). Keep cold (<10°C).

Amination:

To the cold DCM solution of sulfonyl chloride, add Aqueous Ammonia (10 eq) dropwise.

Maintain temperature < 10°C.

Stir for 1 hour. The sulfonamide product may precipitate or remain in the organic phase

depending on concentration.

Isolation:

Evaporate DCM.[5]

Recrystallize the crude solid from Ethanol/Water (80:20).

Dry in a vacuum oven at 45°C.

Quality Control & Impurity Profiling
High-performance liquid chromatography (HPLC) is required to separate the desired isomer

from potential regioisomers (e.g., sulfonation at the 4-position).

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

,

)

Mobile Phase A: 0.1% Phosphoric Acid in Water

Mobile Phase B: Acetonitrile

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bond).
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Impurity Fate Mapping

Sulfonyl Chloride
(Intermediate)

Target Sulfonamide
(>98% Purity)

NH3 (Nucleophilic Attack)

Sulfonic Acid Impurity
(Highly Polar - RT < 2 min)

H2O (Moisture)

Sulfonate Ester
(Lipophilic - High RT)

Side Rxn
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Caption: Figure 2. Fate of the sulfonyl chloride intermediate. Moisture control is paramount to

avoid the Sulfonic Acid impurity.

Handling, Stability, and Safety
Stability[5]

Solid State: Stable for >2 years if stored dry at RT.

Solution: Sulfonamide protons are acidic (pKa ~10). Avoid strong bases unless

deprotonation is intended for coupling.

Hydrolysis: The difluoromethoxy group is stable to mild acid/base but can hydrolyze under

refluxing strong acid (

or conc.

).

Safety Precautions
Chlorosulfonic Acid: Reacts violently with water. Use a blast shield during the quench step.

Ammonia: Use in a fume hood to avoid inhalation hazards.

Difluoromethylation: If using sodium chlorodifluoroacetate, ensure adequate venting for

release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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